Epalrestat - 82159-09-9

Epalrestat

Catalog Number: EVT-267440
CAS Number: 82159-09-9
Molecular Formula: C15H13NO3S2
Molecular Weight: 319.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Epalrestat is a carboxylic acid derivative classified as an aldose reductase inhibitor (ARI). [, , , , ] It exists as a yellow to orange crystal or crystalline powder with no discernible odor or taste. [] Its primary role in scientific research stems from its ability to inhibit aldose reductase, an enzyme implicated in various metabolic pathways. [, , ]

Synthesis Analysis
  • Salt forming reaction: This method involves reacting glycine with carbon disulfide and ammonia water to yield diammonium N-(dithiocarboxylic acid) glycinate. Subsequent substitution with sodium chloroacetate and acid-catalyzed cyclization produce 3-carboxymethyl rhodamine. Finally, condensation of 3-carboxymethyl rhodamine with alpha-methyl cinnamaldehyde in the presence of triethylamine yields Epalrestat triethylamine salt, which is then acidified to obtain Epalrestat. []

  • Reaction under alkaline conditions: Another approach involves reacting α-methyl cinnaldehyde with 3-carboxymethylrhodanine under alkaline conditions to obtain crude Epalrestat, which is then purified through a series of crystallization steps. []

Molecular Structure Analysis

Epalrestat's chemical name is 2-[(5Z)-5-[(E)-3-phenil-2-methylprop-2-enylidene]4-oxo2-thioxo-3-thiazolidinyl]acetic acid. [] While a detailed analysis of its molecular structure is not provided in the provided abstracts, its structure can be deduced from its chemical name and confirmed through database searches (e.g., PubChem, ChemSpider).

Chemical Reactions Analysis

Epalrestat, being an aldose reductase inhibitor, primarily interacts with the aldose reductase enzyme. [, , , , ] This interaction inhibits the enzyme's activity, reducing the conversion of glucose to sorbitol via the polyol pathway. [, , ] Information on other specific chemical reactions involving Epalrestat is limited within the provided abstracts.

Mechanism of Action

Epalrestat exerts its primary effect by inhibiting aldose reductase. [, , , , ] This inhibition reduces the conversion of glucose to sorbitol through the polyol pathway. [, , ] Excessive sorbitol accumulation in cells, particularly in the context of hyperglycemia, is implicated in various diabetic complications by inducing oxidative stress and impairing cellular functions. [, , , , ] By inhibiting sorbitol accumulation, Epalrestat aims to alleviate the downstream effects of hyperglycemia and mitigate diabetic complications. [, , , , ]

Applications
  • Diabetic Peripheral Neuropathy: Extensive research focuses on Epalrestat's potential in treating diabetic peripheral neuropathy, a common diabetic complication characterized by nerve damage. [, , , , , , , , , , , , , , , , ] Studies suggest its ability to improve nerve conduction velocity, alleviate neuropathic pain, and potentially slow disease progression. [, , , , , , , , , , , , , , , ]

  • Diabetic Complications: Research indicates Epalrestat's potential benefit in managing other diabetic complications, such as diabetic gastroparesis (delayed stomach emptying) [] and renal interstitial fibrosis (scarring of kidney tissue). []

  • Pulmonary Fibrosis: Epalrestat has demonstrated potential in alleviating bleomycin-induced pulmonary fibrosis in rats, suggesting a possible role in managing fibrotic lung diseases. []

  • Cancer Research: Preliminary studies suggest that Epalrestat, in combination with Sorafenib, may enhance anti-tumor effects in hepatocellular carcinoma by targeting the mTOR pathway. []

  • Drug Repurposing: The existing knowledge of Epalrestat's safety and pharmacokinetic profile makes it a candidate for drug repurposing, potentially leading to treatments for conditions beyond diabetes. []

Future Directions
  • Drug Delivery Systems: Developing novel drug delivery systems for Epalrestat, such as nanoparticles, could enhance its bioavailability and therapeutic efficacy. []

  • Drug Repurposing: Given its established safety profile, exploring Epalrestat's potential for repurposing to treat other diseases, like cancer, represents a promising avenue for future research. [, ]

4-Hydroxy-2-nonenal (4-HNE)

  • Compound Description: 4-HNE is a major α,β-unsaturated hydroxyalkenal produced by lipid peroxidation in cells. It is highly reactive and toxic, causing damage to proteins, DNA, and other cellular components. []
  • Relevance: Epalrestat, an aldose reductase inhibitor, was found to increase 4-HNE levels in a rat model of rheumatoid arthritis. This suggests that epalrestat may exert both beneficial and potentially harmful effects, depending on the context and the levels of reactive aldehydes like 4-HNE. Combining epalrestat with antioxidants like N-acetylcysteine could mitigate the negative effects associated with increased 4-HNE levels. []

N-Acetylcysteine (NAC)

  • Compound Description: NAC is a precursor of L-cysteine and glutathione, a potent antioxidant. It is used clinically as a mucolytic agent and to treat acetaminophen overdose. []
  • Relevance: NAC was shown to reverse the epalrestat-mediated increase in 4-HNE levels in a rat model of rheumatoid arthritis, suggesting that combining epalrestat with NAC could potentially improve its therapeutic efficacy and safety profile by counteracting the increase in toxic aldehydes. []

Alpha-lipoic acid (ALA)

  • Compound Description: ALA, also known as thioctic acid, is a naturally occurring antioxidant. It plays a role in mitochondrial energy metabolism and has been studied for its potential benefits in treating diabetic neuropathy and other conditions. [, , ]
  • Relevance: Studies have investigated the efficacy of combining ALA with epalrestat for treating diabetic peripheral neuropathy. Meta-analysis suggests that this combination therapy may be superior to epalrestat monotherapy in improving clinical symptoms and nerve conduction velocities. [, , ]

Methylcobalamin

  • Compound Description: Methylcobalamin is a coenzyme form of vitamin B12, essential for cell growth and function. It is used to treat vitamin B12 deficiency and has been investigated for its potential benefits in diabetic neuropathy. [, , ]
  • Relevance: Studies have explored the combination of methylcobalamin with epalrestat for treating diabetic neuropathy. While some studies suggest a synergistic effect, others indicate that the combination may not offer additional benefits over epalrestat monotherapy. [, , ]

Pregabalin

  • Compound Description: Pregabalin is an anticonvulsant medication also used to treat neuropathic pain, including diabetic neuropathy. [, ]
  • Relevance: Analytical methods have been developed for the simultaneous determination of epalrestat and pregabalin in combined dosage forms, suggesting their potential co-administration in clinical settings. [, ]

Sorbitol

  • Compound Description: Sorbitol is a sugar alcohol that accumulates in cells under hyperglycemic conditions. Excessive sorbitol accumulation contributes to the pathogenesis of diabetic complications, including neuropathy, through osmotic stress and oxidative damage. [, ]
  • Relevance: Epalrestat, as an aldose reductase inhibitor, reduces sorbitol accumulation by inhibiting the enzyme responsible for converting glucose to sorbitol. This mechanism underlies its therapeutic effects in diabetic neuropathy. [, ]

Glucose-1,6-bisphosphate

  • Compound Description: Glucose-1,6-bisphosphate is a naturally occurring metabolite that acts as a stabilizer and coactivator of phosphomannomutase 2 (PMM2) homodimerization. []
  • Relevance: Epalrestat's inhibition of aldose reductase may increase glucose-1,6-bisphosphate levels by shunting glucose away from the polyol pathway. This indirect activation of PMM2 presents a potential therapeutic avenue for treating phosphomannomutase 2 deficiency (PMM2-CDG). []

Betaine

  • Compound Description: Betaine is a naturally occurring compound with osmoprotective properties. It is involved in various metabolic pathways and has shown potential benefits in certain health conditions. []
  • Relevance: Cocrystallization of epalrestat with betaine has been investigated as a strategy to enhance epalrestat's photostability and solubility. The resulting zwitterionic cocrystals exhibit improved physicochemical properties, potentially leading to better pharmaceutical formulations. []

Lauric Acid

  • Compound Description: Lauric acid is a saturated fatty acid found in coconut oil and other natural sources. It is metabolized by CYP4A11, a cytochrome P450 enzyme. []
  • Relevance: Luciferin-4A O-demethylase activity in human liver microsomes, a marker for CYP4A11 activity, was found to correlate with lauric acid ω-hydroxylase activity, further supporting luciferin-4A as a specific probe for CYP4A11. Epalrestat demonstrated potent and selective inhibition of CYP4A11 activity, suggesting potential drug interactions or off-target effects. []

Luciferin-4A

  • Compound Description: Luciferin-4A is a chemo luminescent probe used to assess the activity of CYP4A11, a cytochrome P450 enzyme. []
  • Relevance: Research identified Luciferin-4A as a specific probe for evaluating CYP4A11 activity, for which epalrestat acts as a highly selective inhibitor. This finding has implications for understanding potential drug interactions and off-target effects of epalrestat. []

Properties

CAS Number

82159-09-9

Product Name

Epalrestat

IUPAC Name

2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

Molecular Formula

C15H13NO3S2

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C15H13NO3S2/c1-10(7-11-5-3-2-4-6-11)8-12-14(19)16(9-13(17)18)15(20)21-12/h2-8H,9H2,1H3,(H,17,18)/b10-7+,12-8-

InChI Key

CHNUOJQWGUIOLD-NFZZJPOKSA-N

SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O

Solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

3-carboxymethyl-5-(methyl-3-phenylpropenylidene)rhodanine
epalrestat
ONO 2
ONO 2235
ONO-2
ONO-2235

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.